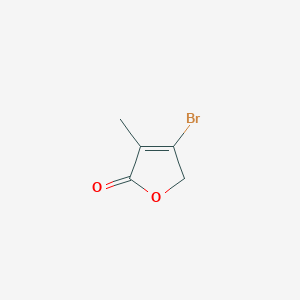
4-bromo-3-methylfuran-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-3-methylfuran-2(5H)-one is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a bromine atom at the 4-position and a methyl group at the 3-position
作用机制
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound may interact with palladium catalysts and organoboron reagents.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in oxidative addition and transmetalation processes . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions, it may be involved in the formation of carbon-carbon bonds .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound may contribute to the formation of new carbon-carbon bonds .
Action Environment
It’s worth noting that suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that this compound may also exhibit stability under a variety of conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methylfuran-2(5H)-one typically involves the bromination of 3-methylfuran-2(5H)-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
化学反应分析
Types of Reactions
4-bromo-3-methylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methylfuran-2(5H)-one.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: 3-methylfuran-2(5H)-one.
Substitution: Various substituted furans depending on the nucleophile used.
科学研究应用
4-bromo-3-methylfuran-2(5H)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique structural features.
Material Science: It is used in the development of novel materials with specific properties.
相似化合物的比较
Similar Compounds
3-methylfuran-2(5H)-one: Lacks the bromine atom, resulting in different reactivity and applications.
4-chloro-3-methylfuran-2(5H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
4-bromo-2-methylfuran-2(5H)-one: The position of the methyl group is different, affecting its reactivity.
Uniqueness
4-bromo-3-methylfuran-2(5H)-one is unique due to the presence of both a bromine atom and a methyl group on the furan ring, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
IUPAC Name |
3-bromo-4-methyl-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2/c1-3-4(6)2-8-5(3)7/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASBMEPRZZCXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(COC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B3009821.png)

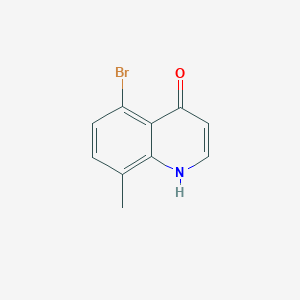
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/new.no-structure.jpg)
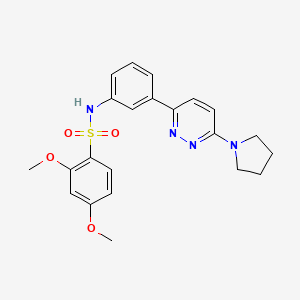
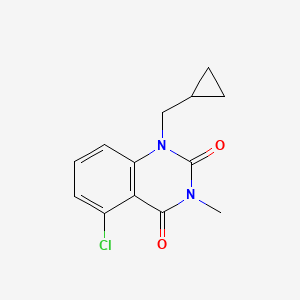

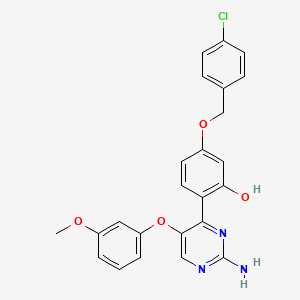
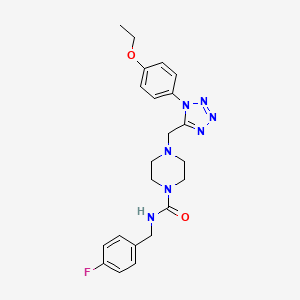
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate](/img/structure/B3009839.png)
![1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B3009840.png)
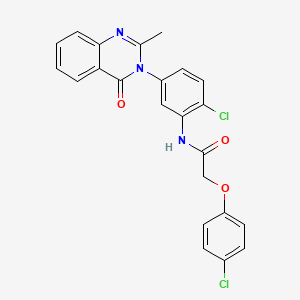
![4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B3009843.png)
